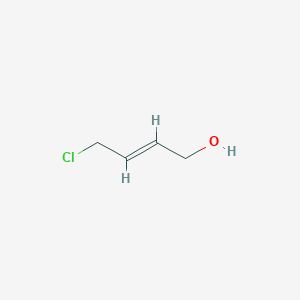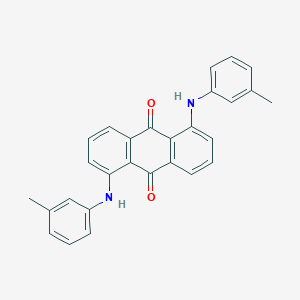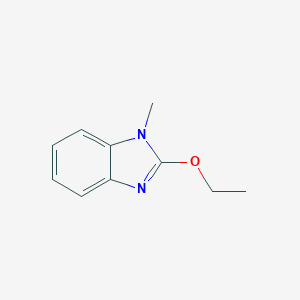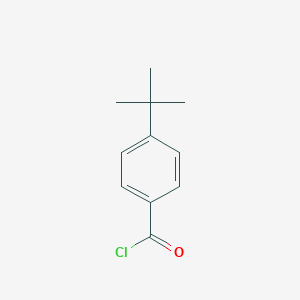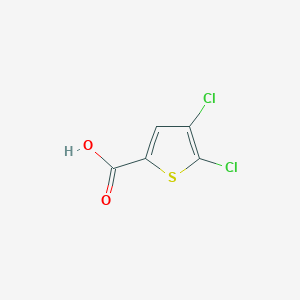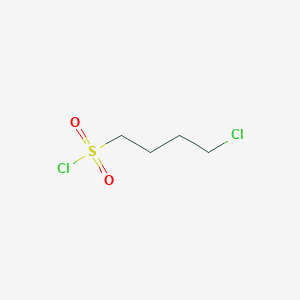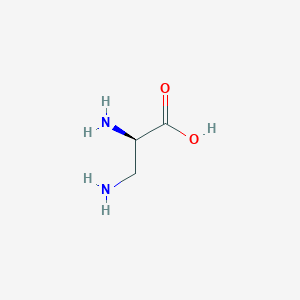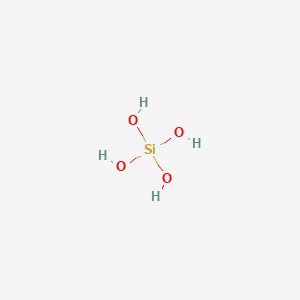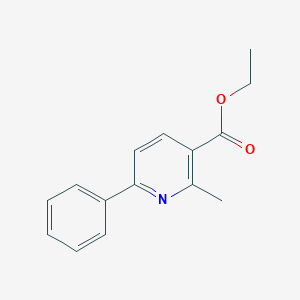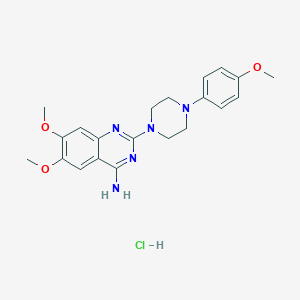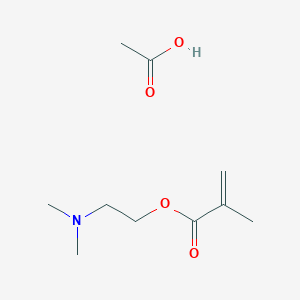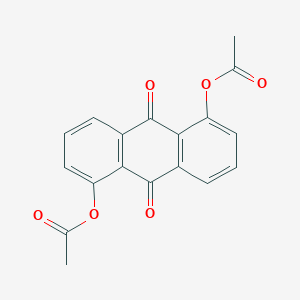![molecular formula C32H31NO4 B154955 6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline CAS No. 20323-85-7](/img/structure/B154955.png)
6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline" is a complex organic molecule that appears to be related to the isoquinoline family, which is known for its presence in various natural products and pharmaceuticals. The structure suggests multiple methoxy and phenyl groups attached to a dihydroisoquinoline core.
Synthesis Analysis
The synthesis of highly substituted isoquinolines, such as the one , is of significant interest due to their relevance in drug development. A novel method for the introduction of a methyl group at C1 of isoquinolines is presented, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related tetrahydroquinoline derivatives through a three-component reaction involving 3,4-methylendioxyaniline, benzaldehydes, and isoeugenol has been reported, which may offer insights into the synthetic pathways for creating similar complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as NMR, FT-IR, and GC-MS . X-ray powder diffraction data has also been used to determine the crystalline structure of a related N-benzyl tetrahydroquinoline derivative, which could provide valuable information for the analysis of the target compound's crystal structure .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives can be quite diverse. For instance, a fluorophore derived from the isoquinoline structure has been used as a fluorescent labeling reagent, indicating that the compound may also have potential applications in biomedical analysis due to its structural similarity . Moreover, the synthesis of indenopyrazoles from related structures and their antiproliferative activity suggests that the compound may also participate in biological interactions, particularly as a tubulin polymerization inhibitor .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can vary widely. For example, the fluorophore 6-MOQ shows strong fluorescence across a wide pH range and is stable against light and heat, which could be relevant when considering the stability and optical properties of the compound . The use of related compounds as fluorescence derivatization reagents for alcohols in HPLC also highlights the potential utility of the compound in analytical chemistry .
科学的研究の応用
Synthetic Chemistry Applications
Research has shown that compounds related to 6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline play a significant role in synthetic chemistry, particularly in the Bischler–Napieralski isoquinoline synthesis. Doi et al. (1997) discussed the formation of dihydroisoquinolines as both normal and abnormal reaction products in the synthesis of isoquinoline derivatives, highlighting the complexity and versatility of these compounds in chemical reactions (Doi et al., 1997).
Pharmacological Studies
A study by Fassett and Hjort (1938) explored the effects of various isoquinolines on blood pressure, respiration, and smooth muscle, attempting to correlate chemical constitution with physiological action. Their findings contribute to understanding the pharmacological potentials of isoquinolines, which could extend to compounds like the one (Fassett & Hjort, 1938).
Molecular Interaction Studies
The interaction of isoquinoline derivatives with tubulin polymerization has been a focal point in cancer research. Gastpar et al. (1998) and Minegishi et al. (2015) have both identified methoxy-substituted isoquinolines as inhibitors of tubulin polymerization, a crucial process in cancer cell growth. These studies underscore the therapeutic potential of isoquinoline derivatives in developing anticancer treatments (Gastpar et al., 1998); (Minegishi et al., 2015).
Fluorescent Labeling and Diagnosis
6-Methoxy-4-quinolone, an oxidation product derived from related compounds, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. This property makes it suitable for biomedical analysis and fluorescent labeling, demonstrating the potential of isoquinoline derivatives in diagnostic applications (Hirano et al., 2004).
Safety And Hazards
This would involve assessing the compound’s toxicity and any risks associated with its use or handling.
将来の方向性
This would involve discussing potential areas for further research, such as new applications for the compound or ways to improve its synthesis.
Please note that these analyses would require access to specialized knowledge and equipment, and may not be possible for all compounds. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO4/c1-34-29-14-13-25(18-31(29)36-21-23-9-5-3-6-10-23)17-28-27-20-32(37-22-24-11-7-4-8-12-24)30(35-2)19-26(27)15-16-33-28/h3-14,18-20H,15-17,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGERFIBQNORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

